molecular formula C13H18N2O4 B14845930 Tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate

Tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate

Katalognummer: B14845930
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: UHJBECDGCOSRDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxypyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate typically involves the reaction of 5-acetyl-6-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 5-acetyl-6-oxopyridin-3-YL)methylcarbamate.

    Reduction: Formation of 5-(1-hydroxyethyl)-6-hydroxypyridin-3-YL)methylcarbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific biological context and target enzyme.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate is unique due to the presence of both an acetyl group and a hydroxyl group on the pyridine ring

Eigenschaften

Molekularformel

C13H18N2O4

Molekulargewicht

266.29 g/mol

IUPAC-Name

tert-butyl N-[(5-acetyl-6-oxo-1H-pyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-8(16)10-5-9(6-14-11(10)17)7-15-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,14,17)(H,15,18)

InChI-Schlüssel

UHJBECDGCOSRDF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=CNC1=O)CNC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.